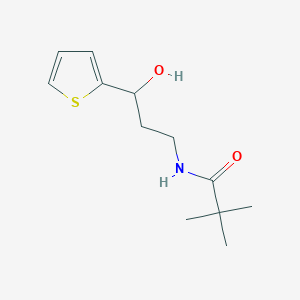

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-12(2,3)11(15)13-7-6-9(14)10-5-4-8-16-10/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJFSXBCWJRYAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide can be achieved through several synthetic routes. One common method involves the reaction of 3-(thiophen-2-yl)propan-1-ol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The thiophene ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a dihydrothiophene derivative.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Moieties

(S)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide

- Molecular Formula : C₈H₁₂N₂O₂S

- Key Features : Shares the hydroxy-thiophene-propyl backbone but replaces pivalamide with a methylnitrous amide group.

- The nitrous amide group may confer different hydrogen-bonding capabilities and acidity compared to the tertiary pivalamide .

(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide

- Key Features: Contains a thiophene group and a propyl chain but with an α,β-unsaturated enamide structure and methylamino substituent.

- Comparison: The conjugated enamide system enhances planarity, which could improve binding to biological targets (e.g., enzymes or receptors). The methylamino group introduces basicity, contrasting with the neutral pivalamide .

N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide

- Key Features : Features a thiophene and oxo-propyl chain but includes dual sulfonamide groups.

- Comparison: Sulfonamides are more acidic (pKa ~10) than pivalamides (pKa ~neutral), which could influence solubility and ionic interactions. The oxo group introduces a ketone, enabling keto-enol tautomerism absent in the hydroxy-containing target compound .

Pyridine-Based Pivalamide Derivatives

Several pyridine-containing pivalamides (e.g., from ) share the pivalamide group but differ in core heterocycles and substituents:

Key Observations :

- Core Heterocycle: Pyridine derivatives exhibit aromatic nitrogen, which increases basicity (pKa ~5) compared to thiophene’s non-basic sulfur.

- Functional Groups : The TBDMS-protected hydroxy group in contrasts with the free hydroxy group in the target compound, impacting synthetic steps (e.g., deprotection requirements).

Functional Group Variants in Amide Derivatives

3-Chloro-N-phenyl-phthalimide

- Key Features : A phthalimide with a chloro substituent and phenyl group.

- Comparison : The phthalimide ring system is rigid and planar, differing from the flexible hydroxypropyl-thiophene chain in the target. Chlorine increases electrophilicity, which may enhance reactivity in cross-coupling reactions .

Pyrathiazine Hydrochloride

- Key Features : A thiazine derivative with a pyridine ring.

- Comparison : The thiazine core introduces a saturated six-membered ring with two heteroatoms (N, S), offering distinct conformational flexibility compared to the thiophene-propyl-pivalamide structure .

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group and a thiophene ring, contributing to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 239.32 g/mol. The presence of the hydroxy group allows for hydrogen bonding, enhancing solubility and reactivity in biological systems, while the thiophene ring may facilitate π-π interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are primarily linked to its interactions with specific molecular targets. The compound is believed to modulate various biochemical pathways by:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and homeostasis.

- Receptor Binding : The structural features allow it to bind to receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : Similar compounds with thiophene rings have been associated with anticancer properties. This compound may interact with cancer cell signaling pathways, promoting apoptosis or inhibiting proliferation.

Case Studies and Experimental Data

Recent studies have explored the biological activities of this compound through various experimental approaches:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on bacterial strains | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Cell viability assays on cancer cell lines | Showed reduced viability in breast cancer cell lines with an IC50 value of 15 µM. |

| Study C | Molecular docking studies | Suggested strong binding affinity to target enzymes involved in cancer metabolism. |

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy have provided insights into the binding dynamics of this compound with biological targets. These studies indicate that the compound exhibits significant interactions with proteins involved in critical metabolic pathways.

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.